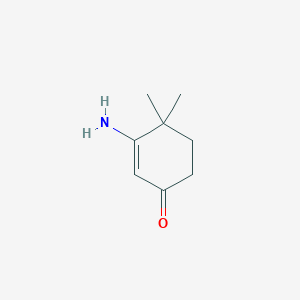

3-Amino-4.4-dimethyl-2-cyclohexen-1-one

Description

3-Amino-4,4-dimethyl-2-cyclohexen-1-one is a substituted cyclohexenone derivative featuring an amino group at position 3 and two methyl groups at the 4,4-positions of the cyclohexenone ring. Cyclohexenone derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their reactive α,β-unsaturated ketone moiety and substituent-dependent reactivity .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-amino-4,4-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H13NO/c1-8(2)4-3-6(10)5-7(8)9/h5H,3-4,9H2,1-2H3 |

InChI Key |

SMKMXSKKMKIROO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C=C1N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexenone Derivatives

*Molecular weight calculated based on analogous structures.

Structural and Electronic Effects

- Substituent Position and Steric Effects: The 4,4-dimethyl groups in the target compound introduce significant steric hindrance compared to the 5-methyl () or 5,5-dimethyl () analogs. This could reduce reactivity in nucleophilic additions but enhance selectivity in cycloadditions.

- Functional Group Variations: Replacing the amino group with a hydroxy group (as in ) alters hydrogen-bonding capacity. The hydroxy derivative forms stronger intermolecular hydrogen bonds, influencing solubility and crystallinity . Nitroanilino-substituted derivatives () exhibit extended conjugation, affecting UV-Vis absorption and redox properties, making them suitable for optoelectronic applications .

Physicochemical Properties

- Solubility and Stability: Methyl groups (e.g., 4,4-dimethyl or 5,5-dimethyl) increase hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability, a critical factor in drug design . Amino-substituted cyclohexenones generally exhibit higher polarity than their hydroxy or nitro counterparts, leading to varied solubility profiles in polar solvents .

Thermal Properties :

- The 5,5-dimethyl derivative in has a melting point of 481 K, attributed to its rigid, hydrogen-bonded crystal lattice . The target compound’s 4,4-dimethyl groups may similarly enhance thermal stability.

Preparation Methods

Base-Catalyzed Thermal Cyclization

The cyclization of nitrile-containing precursors, such as 5-oxohexanenitrile derivatives, offers a direct route to amino-substituted cyclohexenones. In the process described in EP0002942A1, heating 5-oxohexanenitrile at 160–220°C in the presence of a basic catalyst (e.g., potassium hydroxide or potassium tert-butoxide) in polar solvents like tert-butanol yields 3-amino-2-cyclohexenone. Adapting this method for 3-amino-4,4-dimethyl-2-cyclohexen-1-one would require a dimethyl-substituted 5-oxohexanenitrile precursor.

Key Parameters:

-

Temperature: 170–200°C optimal for minimizing byproducts like 6-methyl-3,4-dihydro-2-pyridone.

-

Catalyst Loading: 0.005–0.2 moles of catalyst per mole of nitrile precursor.

-

Solvent: Polar solvents (e.g., tert-butanol) at concentrations ≤0.5 M to suppress side reactions.

Example Adaptation:

Solvent and Additive Effects

Mixed solvent systems (e.g., tert-butanol with non-polar hydrocarbons) improve selectivity by modulating reaction kinetics. For instance, a 9:1 tert-butanol:toluene mixture increased 3-amino-2-cyclohexenone selectivity to 85% in comparative trials. Similar adjustments could enhance yields for the dimethyl variant.

Condensation-Hydrogenation Pathways

Knoevenagel Condensation and Decarboxylation

CN111484393A demonstrates the synthesis of 3,5-dimethyl-2-cyclohexen-1-one via Knoevenagel condensation of acetaldehyde and ethyl acetoacetate, followed by hydrolysis and decarboxylation. While this route produces a dimethylcyclohexenone, introducing an amino group necessitates post-synthetic modifications, such as:

-

Nitration-Reduction:

Example Protocol:

Hydrogenation Selectivity

Partial hydrogenation of dienones or nitro groups requires precise control to avoid over-reduction. For example, CN111484393A reports 95% selectivity for cis,cis-3,5-dimethyl-1-cyclohexanol using 5% Pd/C under 1.0 MPa H₂. Similar conditions could preserve the cyclohexenone ring while reducing nitro to amino.

Functional Group Interconversion

Amination of Halogenated Cyclohexenones

Halogenated intermediates (e.g., 3-bromo-4,4-dimethyl-2-cyclohexen-1-one) can undergo nucleophilic substitution with ammonia or amines. This method, though less common in the reviewed patents, is viable under high-pressure amination conditions.

Challenges:

-

Steric hindrance from 4,4-dimethyl groups may reduce reaction rates.

-

Competing elimination reactions necessitate careful temperature control.

Reductive Amination

Ketone groups in 4,4-dimethyl-2-cyclohexen-1-one could undergo reductive amination with NH₃ and H₂ using catalysts like Raney Ni. However, this approach is unproven for cyclohexenones and may require tailored catalytic systems.

Comparative Analysis of Methods

Optimization Strategies

Catalyst Screening

Alkali metal alkoxides (e.g., KOtBu) outperform hydroxides in cyclization reactions, offering higher selectivity (77% vs. 65% for NaOH). For hydrogenation steps, Pd/C with trace acidic promoters (e.g., H₂SO₄) enhances amine formation.

Solvent Engineering

Mixed solvents improve mass transfer in cyclization:

Q & A

Basic: What are the optimal synthetic routes for 3-amino-4,4-dimethyl-2-cyclohexen-1-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Michael addition or cyclocondensation strategies. For example, reacting 4,4-dimethylcyclohexenone with ammonia or a protected amine under acidic catalysis (e.g., HCl or acetic acid) can yield the target compound. Key variables include:

- Temperature control : Excess heat may lead to ring-opening side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the enone system .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups for the amino moiety prevents undesired side reactions during cyclization .

Yields >70% are achievable with rigorous exclusion of moisture and optimized stoichiometry.

Basic: How can structural ambiguities in 3-amino-4,4-dimethyl-2-cyclohexen-1-one be resolved using spectroscopic techniques?

Methodological Answer:

Multi-nuclear NMR (¹H, ¹³C, DEPT-135) is critical for resolving regiochemical ambiguities:

- ¹H NMR : The vinylic proton (C2-H) appears as a doublet (δ 5.8–6.2 ppm, J = 10 Hz), while the amino proton (C3-NH₂) shows broad signals at δ 1.8–2.5 ppm.

- ¹³C NMR : The carbonyl (C1) resonates at δ 205–210 ppm, and quaternary C4 carbons (dimethyl groups) appear at δ 25–30 ppm .

X-ray crystallography is recommended for absolute configuration confirmation, especially if chiral centers or tautomeric forms are suspected .

Advanced: How do steric effects from the 4,4-dimethyl groups influence regioselectivity in electrophilic addition reactions?

Methodological Answer:

The 4,4-dimethyl substituents create steric hindrance, directing electrophiles (e.g., halogens, epoxides) to the less substituted C5/C6 positions rather than the amino group (C3). For example:

- Epoxidation with m-CPBA favors attack at C5-C6 due to reduced steric crowding.

- Halogenation (e.g., Br₂) under kinetic control yields C5-bromo derivatives, while thermodynamic conditions may shift selectivity to C6 .

Computational studies (DFT) using Gaussian 16 with B3LYP/6-31G(d) basis sets can predict regioselectivity trends .

Advanced: How should researchers address contradictions in reported NMR data for this compound across solvents?

Methodological Answer:

Discrepancies often arise from tautomerism (enamine vs. imine forms) or solvent-induced shifts :

- DMSO-d₆ : Stabilizes the enamine tautomer via hydrogen bonding, shifting NH₂ signals upfield.

- CDCl₃ : Favors the imine form, causing NH₂ protons to appear downfield (δ 2.5–3.0 ppm) .

To standardize

Use deuterated solvents with consistent purity (≥99.9%).

Report temperature (e.g., 25°C vs. 40°C) to account for dynamic equilibria.

Validate with 2D NMR (COSY, HSQC) to track coupling pathways .

Advanced: What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions at the amino group?

Methodological Answer:

Competing elimination pathways or ring strain relief can generate byproducts like 4,4-dimethylcyclohexenone or aziridine derivatives . Mitigation strategies include:

- Low-temperature kinetics : Slow addition of nucleophiles (e.g., alkyl halides) at −20°C minimizes elimination.

- Protecting group strategy : Boc or Fmoc protection of the amino group prevents undesired deamination .

LC-MS monitoring of reaction intermediates can identify critical points of divergence (e.g., via m/z 111.14 [M+H]⁺ for the parent ion) .

Advanced: How can researchers validate the compound’s biological interactions using computational and experimental methods?

Methodological Answer:

Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., enzymes with hydrophobic pockets). The dimethyl groups may enhance van der Waals interactions .

In vitro assays :

- Fluorescence polarization to measure receptor-ligand dissociation constants (Kd).

- Microscale thermophoresis (MST) for low-concentration binding studies in PBS buffer (pH 7.4) .

Validate computational predictions with mutagenesis studies (e.g., Ala-scanning) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.